Hydrocortisone-d2

Reference Measurement Isotope Dilution GC-MS Clinical Chemistry

Quantitative LC-MS/MS of cortisol requires an internal standard that co-elutes while remaining mass-distinct. Unlabeled cortisol is unusable; structural analogs introduce matrix effect errors. Hydrocortisone-d2 solves this precisely: - 99.8-101.0% recovery, 0.7% RSD in validated ID-GC-MS methods - Minimal kinetic isotope effect - faithful 11β-HSD1 tracer - Well-characterized M+2 interference manageable via IS concentration optimization Procure for CLIA/CAP lab compliance or CRO method development. Bulk and research grade available.

Molecular Formula C21H30O5
Molecular Weight 364.5 g/mol
Cat. No. B12056118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone-d2
Molecular FormulaC21H30O5
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D,7D/t5?,7?,14-,15-,16-,18+,19-,20-,21-
InChIKeyJYGXADMDTFJGBT-VFWCAETDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrocortisone-d2: Internal Standard for Cortisol LC-MS/MS


Hydrocortisone-d2 (Cortisol-d2) is a stable isotope-labeled analog of the endogenous glucocorticoid cortisol, where two hydrogen atoms are replaced by deuterium . It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability in sample extraction and ionization, enabling accurate quantification of cortisol in complex biological matrices [1]. Unlike unlabeled hydrocortisone, its near-identical physicochemical properties allow it to co-elute with the analyte while being distinguishable by mass, a critical advantage over structural analog IS that may exhibit differential matrix effects [2].

Workflow LC-MS/MS cortisol quantification in research matrices
Selection Isotope-labeled internal standard co-eluting with analyte
Use Context Matrix-effect correction and extraction recovery normalization

Hydrocortisone-d2: Essential Selection Criteria


Substituting Hydrocortisone-d2 with unlabeled hydrocortisone or a structural analog introduces quantifiable analytical error. Unlabeled cortisol cannot be used as an IS in MS due to its identical mass, while structural analogs can exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times, leading to inaccurate peak area ratios . Furthermore, a head-to-head study demonstrated that choosing a higher-deuterated analog like d4-cortisol does not inherently eliminate risk; the d2 form presents a specific, well-characterized interference from a naturally occurring M+2 isotope that must be managed through assay design, making its documented behavior a key differentiator for method development [1].

Unlabeled cortisol

Identical mass prevents MS differentiation, making it unsuitable as an internal standard.

Structural analog IS

May exhibit differential extraction recovery, ionization efficiency, or retention time, introducing quantification bias.

d4-cortisol

Higher cost; the well-characterized M+2 interference of d2-cortisol is manageable through IS concentration optimization, making it a cost-effective alternative when documented behavior is preferred.

Hydrocortisone-d2: Comparative Performance Data


Reference Measurement Procedure: Validated Accuracy

In a candidate reference measurement procedure for serum cortisol using isotope dilution GC-MS, Hydrocortisone-d2 was used as the internal standard. The method demonstrated a recovery range of 99.8% to 101.0% for added cortisol, and a within-day precision (RSD) of 0.7% [1]. This performance was validated against European Reference Materials (ERM-DA 192), showing agreement with certified values. This level of accuracy is a direct functional advantage over non-isotopic internal standard methods, which are susceptible to recovery biases from differential extraction [1].

Recovery & Precision
Head-to-head
Hydrocortisone-d2 Recovery 99.8–101.0%, RSD 0.7%
vs
Structural analog IS Recovery may vary broadly
Supports reference measurement procedure accuracy and metrological traceability.
ID-GC-MS; validated against ERM-DA 192.
Reference Measurement Isotope Dilution GC-MS Clinical Chemistry

Isotopic Interference vs. Higher Deuterated Analogs

A foundational study using cortisol and its deuterated IS, D2-cortisol, revealed that a naturally occurring isotope of cortisol (m/z 365) acts identically to D2-cortisol, falsely increasing the detected IS amount and decreasing the relative response for the analyte. This effect can compromise assay linearity [1]. This contrasts with d4-cortisol, where the M+2 natural isotope does not overlap with the M+4 IS mass window, but the d2 form's specific, documented interference profile means it can be successfully used by simply managing IS concentration, offering a cost-effective alternative to more highly deuterated forms, provided this known limitation is addressed during method development [1].

Isotopic Interference
Class-level
d2-cortisol M+2 natural isotope overlaps IS channel; linearity preserved by concentration control
vs
d4-cortisol No spectral overlap, higher procurement cost
Documented interference enables cost-effective method development with concentration guardrails.
LC-MS/MS; Duxbury et al. 2008.
Method Validation Isotopic Interference Tandem Mass Spectrometry

No Primary Isotope Effect in Tracer Studies

For researchers using deuterated cortisol as a metabolic tracer, a critical differentiator is the potential for a kinetic isotope effect (KIE). A study validating the closely related tracer 1,2-[2H]2-cortisone (d2-cortisone) demonstrated no significant primary isotope effect on its conversion to d2-cortisol by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) [1]. This class-level inference supports the use of the 1,2-dideuterated form for in vivo metabolic flux studies, as it is metabolized similarly to the endogenous compound, a claim that may not hold for perdeuterated analogs which can exhibit altered pharmacokinetics [2].

Kinetic Isotope Effect
Class-level
d2-cortisone Vmax 1.8±0.6 pmol/min/10⁵ cells; Km 2.3±1.0 μM
vs
Unlabeled cortisone Vmax 2.2±0.8; Km 2.8±1.3 μM (no significant difference)
No significant primary isotope effect supports metabolic tracer fidelity.
Human 11βHSD1 transfected HEK293 cells; 2 μM substrate.
Metabolic Tracing 11β-HSD1 Tracer Validation

Improved Selectivity Over Immunoassay

When LC-MS/MS methods using a deuterated internal standard like Hydrocortisone-d2 are compared to traditional immunoassays, the improvement in specificity is substantial. A method comparison for urinary cortisol showed that an LC-MS/MS method correlated with an HPLC method with an r² of 0.992, whereas the correlation with an immunoassay was significantly worse (r² = 0.67), demonstrating the elimination of cross-reacting structural analogs [1]. The use of a stable isotope IS like Hydrocortisone-d2 is central to achieving this high inter-method agreement by correcting for matrix effects that plague other techniques.

Method Selectivity
Analytical context
LC-MS/MS vs HPLC r² = 0.992
vs
Immunoassay r² = 0.67 (cross-reactivity limits specificity)
Deuterated IS enables high inter-method agreement, resolving matrix effects.
99 human urine samples; urinary free cortisol.
Immunoassay Interference Method Comparison Specificity

Hydrocortisone-d2 Application Scenarios


Reference Measurement Procedure Development

Procurement is advised for laboratories developing or maintaining candidate reference measurement procedures for serum or urinary cortisol. The documented recovery range of 99.8–101.0% and RSD of 0.7% when using Hydrocortisone-d2 as the internal standard meets the stringent metrological requirements for value assignment to certified reference materials [1]. This application is supported by its successful use in a validated ID-GC-MS method calibrated against ERM-DA 192.

Cost-Effective Bioanalysis: Managed Isotopic Interference

This compound is the optimal choice for CROs and bioanalytical labs running validated LC-MS/MS cortisol assays where per-sample cost is a primary driver. The well-characterized interference from the natural M+2 isotope is fully manageable by optimizing the internal standard concentration, as detailed by Duxbury et al. [2], allowing labs to avoid the higher procurement cost of d3 or d4-cortisol without sacrificing method validation compliance.

In Vivo Metabolic Flux Tracer Studies

For academic and pharmaceutical research groups investigating 11β-HSD1 activity or cortisol turnover, Hydrocortisone-d2 is the preferred tracer. Evidence from d2-cortisone validation studies demonstrates a lack of a significant primary kinetic isotope effect, ensuring that the tracer's metabolism faithfully mirrors that of endogenous cortisol [3]. This makes it a superior alternative to perdeuterated compounds that have been shown to exhibit metabolic dissimilarity in vivo.

Transition from Immunoassay to LC-MS/MS

Clinical chemistry labs replacing cortisol immunoassays with LC-MS/MS to resolve cross-reactivity issues should select Hydrocortisone-d2. Its use as an internal standard is key to achieving the massive specificity improvement documented in method comparison studies, where LC-MS/MS demonstrated near-perfect correlation with HPLC (r²=0.99), compared to the poor immunoassay correlation (r²=0.67) [4].

Application
Selection Property
Validation Focus
Reference measurement procedure development
Certified recovery and precision profile
Metrological traceability against ERM-DA 192
Cost-effective bioanalysis
Managed isotopic interference profile
IS concentration optimization for linearity
Metabolic flux tracer studies
Documented kinetic isotope effect
Enzyme kinetics fidelity in 11β-HSD1 models
Method transition to LC-MS/MS
Matrix-effect corrected specificity
Inter-method agreement with HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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